Aloe-emodin

Catalog No.
S518068
CAS No.
481-72-1
M.F
C15H10O5
M. Wt
270.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aloe-emodin

CAS Number

481-72-1

Product Name

Aloe-emodin

IUPAC Name

1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2

InChI Key

YDQWDHRMZQUTBA-UHFFFAOYSA-N

SMILES

O=C(C1=C2C(O)=CC=C1)C3=CC(CO)=CC(O)=C3C2=O

Solubility

Soluble in DMSO

Synonyms

Aloe Emodin

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO

Description

The exact mass of the compound Aloeemodin is 270.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38628. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of aromatic primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]. However, this does not mean our product can be used or applied in the same or a similar way.

Anticancer Properties

One of the most actively researched aspects of aloe-emodin is its potential as an anti-cancer agent. Studies have shown that aloe-emodin can inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death) []. The mechanisms by which it exerts these effects are still being explored, but research suggests it may involve disruption of telomere function, activation of the mitochondrial apoptotic pathway, and suppression of angiogenesis (formation of new blood vessels that tumors need to grow) [, ].

While these findings are promising, it's important to note that aloe-emodin is still in the preclinical research stage. Further studies are needed to determine its efficacy and safety in humans before it can be considered a viable cancer treatment [].

Aloe-emodin, scientifically known as 1,8-dihydroxy-3-hydroxymethyl-anthraquinone, is a naturally occurring anthraquinone derivative predominantly found in the roots and rhizomes of several plants, particularly those in the Aloe, Rheum, and Rhamnus genera. Its chemical structure features a 9,10-anthraquinone skeleton with hydroxymethyl and hydroxyl groups, which contribute to its diverse biological activities. Aloe-emodin has garnered attention for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects .

The mechanism of action for aloe-emodin's various effects is still being explored. Some proposed mechanisms include:

  • Anti-cancer activity: Studies suggest aloe-emodin may induce cell death (apoptosis) in cancer cells through multiple pathways, including generation of reactive oxygen species and disruption of mitochondrial function [, ].
  • Anti-inflammatory activity: Aloe-emodin might suppress the production of inflammatory mediators, thereby reducing inflammation [].

Aloe-emodin is primarily synthesized through the oxidation of aloin, a C-glycoside compound. The reaction involves treating aloin with an oxygen-containing gas in an acidic medium, often facilitated by a copper salt catalyst. The oxidation process can be conducted in various conditions, including pressure reactors, to enhance yield and efficiency. The typical reaction conditions involve heating the mixture and continuously bubbling oxygen gas until the conversion to aloe-emodin is complete .

Example Reaction

The general reaction for synthesizing aloe-emodin from aloin can be summarized as follows:

text
Aloin + O2 → Aloe-emodin + By-products

Aloe-emodin exhibits a wide range of biological activities:

  • Anticancer Properties: It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspases and disrupting mitochondrial function. Aloe-emodin also interferes with cell cycle progression and has anti-metastatic effects .
  • Anti-inflammatory Effects: The compound reduces nitric oxide production and inhibits the expression of inflammatory markers such as inducible nitric oxide synthase and cyclooxygenase-2. These actions suggest its potential use in treating inflammatory conditions .
  • Antioxidant Activity: Aloe-emodin can scavenge free radicals, thereby protecting cells from oxidative stress .

The synthesis of aloe-emodin can be achieved through several methods:

  • Oxidation of Aloin: The primary method involves the oxidation of aloin using an oxygen-rich environment under acidic conditions with a copper salt catalyst.
  • Microbial Fermentation: Some studies suggest that microbial fermentation could be employed to produce aloe-emodin from plant precursors .
  • Chemical Synthesis: Various synthetic routes have been explored in laboratories to create aloe-emodin analogs with enhanced properties.

Aloe-emodin has numerous applications across different fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being investigated as a potential drug candidate for cancer therapy.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at reducing oxidative damage.
  • Food Industry: Aloe-emodin is sometimes used in dietary supplements for its health benefits .

Research indicates that aloe-emodin interacts with various cellular pathways:

  • It activates the caspase-dependent apoptotic pathway, leading to cell death in cancer cells.
  • Aloe-emodin also influences signaling pathways such as MAPK and PI3K-Akt, which are crucial for cell survival and proliferation .
  • Interaction studies have shown that aloe-emodin enhances the efficacy of other anticancer agents like tamoxifen by modulating specific pathways involved in cancer progression .

Aloe-emodin belongs to a class of compounds known as anthraquinones. Here are some similar compounds along with a comparison highlighting aloe-emodin's uniqueness:

CompoundStructure CharacteristicsBiological Activity
Emodin1,3,8-trihydroxyanthraquinoneAnticancer, laxative effects
Rhein1,8-dihydroxyanthraquinoneAnti-inflammatory, laxative
Chrysophanol1-hydroxy-3-methylanthraquinoneAntimicrobial, anti-inflammatory
Physcion1-hydroxy-3-methoxyanthraquinoneAntioxidant, anticancer

Uniqueness of Aloe-Emodin

Aloe-emodin is distinct due to its specific hydroxymethyl group at position 3 on the anthraquinone structure. This modification enhances its solubility and biological activity compared to other anthraquinones. Its broad-spectrum anticancer activity sets it apart from similar compounds that may have more limited therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

270.05282342 g/mol

Monoisotopic Mass

270.05282342 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

221 - 223 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C8IYT9CR7C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

481-72-1

Wikipedia

Aloe_emodin
Mizoribine

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]

Dates

Modify: 2023-08-15
1: Ghimire GP, Koirala N, Pandey RP, Jung HJ, Sohng JK. Modification of emodin and aloe-emodin by glycosylation in engineered Escherihia coli. World J Microbiol Biotechnol. 2015 Apr;31(4):611-9. doi: 10.1007/s11274-015-1815-4. Epub 2015 Feb 7. PubMed PMID: 25663173.
2: Liu J, Wu F, Chen C. Design and synthesis of aloe-emodin derivatives as potent anti-tyrosinase, antibacterial and anti-inflammatory agents. Bioorg Med Chem Lett. 2015 Nov 15;25(22):5142-6. doi: 10.1016/j.bmcl.2015.10.004. Epub 2015 Oct 9. PubMed PMID: 26471089.
3: Yu CP, Shia CS, Lin HJ, Hsieh YW, Lin SP, Hou YC. Analysis of the pharmacokinetics and metabolism of aloe-emodin following intravenous and oral administrations in rats. Biomed Chromatogr. 2016 Oct;30(10):1641-7. doi: 10.1002/bmc.3735. Epub 2016 May 12. PubMed PMID: 27061721.
4: Dong X, Fu J, Yin X, Yang C, Ni J. Aloe-emodin Induces Apoptosis in Human Liver HL-7702 Cells through Fas Death Pathway and the Mitochondrial Pathway by Generating Reactive Oxygen Species. Phytother Res. 2017 Apr 26. doi: 10.1002/ptr.5820. [Epub ahead of print] PubMed PMID: 28444790.
5: Yang M, Li L, Heo SM, Soh Y. Aloe-Emodin Induces Chondrogenic Differentiation of ATDC5 Cells via MAP Kinases and BMP-2 Signaling Pathways. Biomol Ther (Seoul). 2016 Jul 1;24(4):395-401. doi: 10.4062/biomolther.2016.020. PubMed PMID: 27350340; PubMed Central PMCID: PMC4930283.
6: Chihara T, Shimpo K, Beppu H, Yamamoto N, Kaneko T, Wakamatsu K, Sonoda S. Effects of Aloe-emodin and Emodin on Proliferation of the MKN45 Human Gastric Cancer Cell Line. Asian Pac J Cancer Prev. 2015;16(9):3887-91. PubMed PMID: 25987055.
7: Chen R, Zhang J, Hu Y, Wang S, Chen M, Wang Y. Potential antineoplastic effects of Aloe-emodin: a comprehensive review. Am J Chin Med. 2014;42(2):275-88. doi: 10.1142/S0192415X14500189. Review. PubMed PMID: 24707862.
8: Li SW, Yang TC, Lai CC, Huang SH, Liao JM, Wan L, Lin YJ, Lin CW. Antiviral activity of aloe-emodin against influenza A virus via galectin-3 up-regulation. Eur J Pharmacol. 2014 Sep 5;738:125-32. doi: 10.1016/j.ejphar.2014.05.028. Epub 2014 May 27. PubMed PMID: 24877694.
9: Chen YY, Chiang SY, Lin JG, Ma YS, Liao CL, Weng SW, Lai TY, Chung JG. Emodin, aloe-emodin and rhein inhibit migration and invasion in human tongue cancer SCC-4 cells through the inhibition of gene expression of matrix metalloproteinase-9. Int J Oncol. 2010 May;36(5):1113-20. PubMed PMID: 20372784.
10: Dalimi A, Delavari M, Ghaffarifar F, Sadraei J. In vitro and in vivo antileishmanial effects of aloe-emodin on Leishmania major. J Tradit Complement Med. 2015 Jan 31;5(2):96-9. doi: 10.1016/j.jtcme.2014.11.004. eCollection 2015 Apr. PubMed PMID: 26151018; PubMed Central PMCID: PMC4488107.
11: Hu B, Zhang H, Meng X, Wang F, Wang P. Aloe-emodin from rhubarb (Rheum rhabarbarum) inhibits lipopolysaccharide-induced inflammatory responses in RAW264.7 macrophages. J Ethnopharmacol. 2014 May 14;153(3):846-53. doi: 10.1016/j.jep.2014.03.059. Epub 2014 Mar 29. PubMed PMID: 24685589.
12: Divya G, Panonnummal R, Gupta S, Jayakumar R, Sabitha M. Acitretin and aloe-emodin loaded chitin nanogel for the treatment of psoriasis. Eur J Pharm Biopharm. 2016 Oct;107:97-109. doi: 10.1016/j.ejpb.2016.06.019. Epub 2016 Jun 28. PubMed PMID: 27368748.
13: Chang X, Zhao J, Tian F, Jiang Y, Lu J, Ma J, Zhang X, Jin G, Huang Y, Dong Z, Liu K, Dong Z. Aloe-emodin suppresses esophageal cancer cell TE1 proliferation by inhibiting AKT and ERK phosphorylation. Oncol Lett. 2016 Sep;12(3):2232-2238. Epub 2016 Jul 25. PubMed PMID: 27602169; PubMed Central PMCID: PMC4998577.
14: Park MY, Kwon HJ, Sung MK. Evaluation of aloin and aloe-emodin as anti-inflammatory agents in aloe by using murine macrophages. Biosci Biotechnol Biochem. 2009 Apr 23;73(4):828-32. Epub 2009 Apr 7. PubMed PMID: 19352036.
15: Chen YY, Chiang SY, Lin JG, Yang JS, Ma YS, Liao CL, Lai TY, Tang NY, Chung JG. Emodin, aloe-emodin and rhein induced DNA damage and inhibited DNA repair gene expression in SCC-4 human tongue cancer cells. Anticancer Res. 2010 Mar;30(3):945-51. PubMed PMID: 20393018.
16: Narayanan S, Jadhav AP, Kadam VJ. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC. Indian J Pharm Sci. 2015 Nov-Dec;77(6):795-8. PubMed PMID: 26997712; PubMed Central PMCID: PMC4778244.
17: Zhang YX, Li JS, Peng WW, Liu X, Yang GM, Chen LH, Cai BC. Comparative pharmacokinetics of aloe-emodin, rhein and emodin determined by liquid chromatography-mass spectrometry after oral administration of a rhubarb peony decoction and rhubarb extract to rats. Pharmazie. 2013 May;68(5):333-9. PubMed PMID: 23802430.
18: Thimmegowda NR, Park C, Shwetha B, Sakchaisri K, Liu K, Hwang J, Lee S, Jeong SJ, Soung NK, Jang JH, Ryoo IJ, Ahn JS, Erikson RL, Kim BY. Synthesis and antitumor activity of natural compound aloe emodin derivatives. Chem Biol Drug Des. 2015 May;85(5):638-44. doi: 10.1111/cbdd.12448. Epub 2014 Nov 5. PubMed PMID: 25323822.
19: Narayanan S, Jadhav AP. Simultaneous Estimation of Aloe Emodin and Emodin from Rheum emodi, Cassia alata and Aloes by HPTLC. Indian J Pharm Sci. 2015 Nov-Dec;77(6):783-7. PubMed PMID: 26997709; PubMed Central PMCID: PMC4778241.
20: Tao L, Xie J, Wang Y, Wang S, Wu S, Wang Q, Ding H. Protective effects of aloe-emodin on scopolamine-induced memory impairment in mice and H₂O₂-induced cytotoxicity in PC12 cells. Bioorg Med Chem Lett. 2014 Dec 1;24(23):5385-9. PubMed PMID: 25453793.

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